molecular formula C9H10BrNOS B7537029 N-(2-bromophenyl)-2-methylsulfanylacetamide

N-(2-bromophenyl)-2-methylsulfanylacetamide

Cat. No. B7537029
M. Wt: 260.15 g/mol
InChI Key: RAZJPAVCFKGZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-methylsulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it useful in areas such as drug development, chemical synthesis, and biological research.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-methylsulfanylacetamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-methylsulfanylacetamide has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and anticancer properties. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(2-bromophenyl)-2-methylsulfanylacetamide is its versatility. It can be used in various fields, including drug development, chemical synthesis, and biological research. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of this compound is its potential toxicity. It is essential to use appropriate safety measures and protocols when handling this compound.

Future Directions

There are several future directions for research involving N-(2-bromophenyl)-2-methylsulfanylacetamide. One of the primary areas of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, researchers are interested in exploring its potential as a precursor for the synthesis of other biologically active compounds. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in vivo studies.
Conclusion:
In conclusion, N-(2-bromophenyl)-2-methylsulfanylacetamide is a chemical compound with unique properties that make it useful in various scientific fields. Its potential applications in drug development, chemical synthesis, and biological research make it an exciting area of study. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. However, the promising results from previous studies suggest that this compound has significant potential for future research and development.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-2-methylsulfanylacetamide involves the reaction of 2-bromoaniline with 2-methylsulfanylacetic acid in the presence of a suitable catalyst. The reaction takes place under controlled conditions, and the resulting product is purified through various methods such as recrystallization, chromatography, and distillation.

Scientific Research Applications

N-(2-bromophenyl)-2-methylsulfanylacetamide has several potential applications in scientific research. One of the primary uses of this compound is in drug development. It has been found to exhibit promising activity against various diseases, including cancer, inflammation, and bacterial infections. Additionally, it has been used as a precursor in the synthesis of other biologically active compounds, which can be used in pharmaceuticals.

properties

IUPAC Name

N-(2-bromophenyl)-2-methylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZJPAVCFKGZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-methylsulfanylacetamide

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